![molecular formula C18H17FN6O3 B2954332 3-(4-Fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-59-8](/img/structure/B2954332.png)
3-(4-Fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a purine ring, and a triazine ring. These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .
Molecular Structure Analysis
The compound contains a purine ring, which is a type of heterocyclic aromatic organic compound. It also contains a triazine ring, which is a six-membered ring with three carbon atoms and three nitrogen atoms . The fluorophenyl group is a type of aromatic ring that contains a fluorine atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorophenyl, purine, and triazine groups. For example, the fluorine atom in the fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .科学的研究の応用
Antitumor Activity and Vascular Relaxing Effects
The compound and its related derivatives, including various triazines, have been explored for their antitumor activities. A study by Ueda et al. (1987) investigated novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which showed activity against P388 leukemia. However, these compounds did not exhibit significant vascular relaxing effects (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Crystal Structures and Nonlinear Optics Materials
The crystal structures and packing of related triazine derivatives have been studied for their potential use in nonlinear optics (NLO) materials. Boese et al. (2002) explored structures like 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, emphasizing hydrogen bonds and their arrangements in two-dimensional networks, which are crucial for octupolar NLO applications (Boese, Desiraju, Jetti, Kirchner, Ledoux, Thalladi, & Zyss, 2002).
Molluscicidal Agents for Disease Control
Al-Romaizan, Makki, and Abdel-Rahman (2014) synthesized new fluorine/phosphorus substituted 1,2,4-triazinone derivatives as molluscicidal agents against snails responsible for Bilharziasis diseases. These compounds demonstrate the potential of triazine derivatives in pest control and disease prevention (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
CDK2 Inhibitors in Cancer Treatment
A study by Bawazir and Rahman (2020) synthesized novel fluorinated cyclic nanomeric aza crown macrocyclic systems containing 1,2,4-triazine moiety. These compounds, including Ru-complexes, were evaluated as cyclin-dependent kinase 2 (CDK2) inhibitors for tumor cells, offering potential in cancer therapeutics (Bawazir & Rahman, 2020).
Antiviral Activity
Kim et al. (1978) synthesized imidazo[1,2-a]-s-triazine nucleosides and evaluated their antiviral activity. These compounds showed moderate activity against rhinovirus at non-toxic dosage levels, indicating their potential use in antiviral therapies (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).
作用機序
Target of Action
Triazolothiadiazines and triazines are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can interact with different target receptors due to their ability to accept and donate hydrogen bonds .
Mode of Action
The exact mode of action can vary depending on the specific compound and its targets. Generally, these compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
The affected pathways can be diverse, depending on the specific targets of the compound. For instance, some triazolothiadiazines have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of these compounds can vary widely and would depend on the specific structure of the compound. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties .
Result of Action
The molecular and cellular effects can be diverse, depending on the specific targets and mode of action of the compound. For example, some triazolothiadiazines have shown anticancer, antimicrobial, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For instance, some triazolothiadiazines have shown high thermal stability , which could potentially influence their action and stability in different environments.
将来の方向性
特性
IUPAC Name |
3-(4-fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O3/c1-10(26)8-25-17-20-15-14(16(27)23(3)18(28)22(15)2)24(17)9-13(21-25)11-4-6-12(19)7-5-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIDCPKSLSWHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2954250.png)
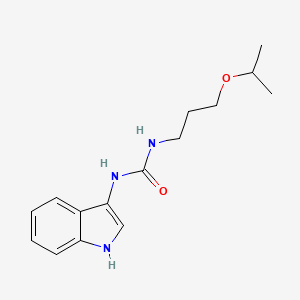
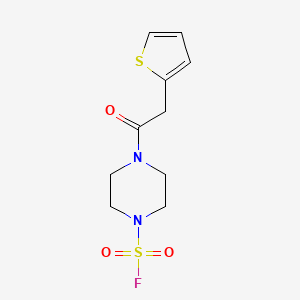
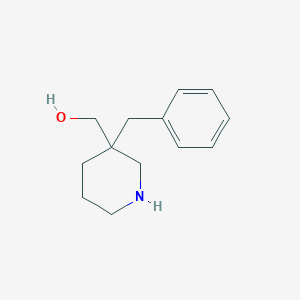
![8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2954261.png)

![3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2954263.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2954264.png)
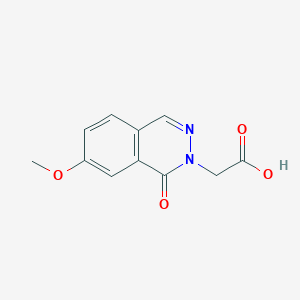
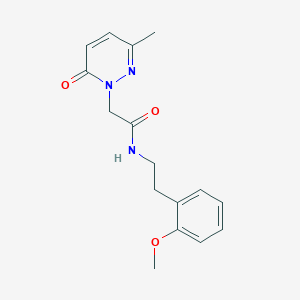

![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/no-structure.png)

